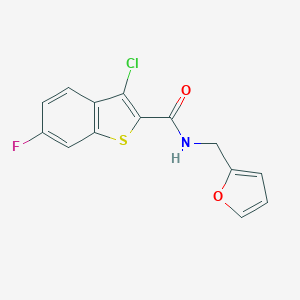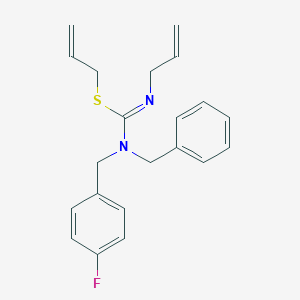
(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is a complex organic compound that combines a sulfonic acid ester with a quinoxaline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate typically involves the esterification of 4-chloro-benzenesulfonic acid with a quinoxalin-2-yl-phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the sulfonic acid ester group, potentially converting it into a sulfonamide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonic acid esters. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The quinoxaline moiety is known for its biological activity, including antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The quinoxaline moiety can intercalate with DNA or interact with enzymes, disrupting their normal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-benzenesulfonic acid phenyl ester
- 4-Chloro-benzenesulfonic acid 4-bromo-phenyl ester
- 4-Chloro-benzenesulfonic acid 2,4-dichloro-phenyl ester
Uniqueness
Compared to these similar compounds, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate stands out due to the presence of the quinoxaline moiety. This addition imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic applications, which are not observed in simpler sulfonic acid esters.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C20H13ClN2O3S |
|---|---|
Poids moléculaire |
396.8g/mol |
Nom IUPAC |
(4-quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H13ClN2O3S/c21-15-7-11-17(12-8-15)27(24,25)26-16-9-5-14(6-10-16)20-13-22-18-3-1-2-4-19(18)23-20/h1-13H |
Clé InChI |
BTTFPBRLPBLVNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide](/img/structure/B413535.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413536.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B413538.png)



![5-acetyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413545.png)

![tetramethyl 5',5',7'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B413552.png)


![Tetramethyl 6'-(4-fluorobenzoyl)-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413555.png)
![DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413556.png)
![6-ethoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413558.png)
